molecular formula C13H16S2 B13806286 2-(Pentylthio)benzo[b]thiophene

2-(Pentylthio)benzo[b]thiophene

Cat. No.: B13806286
M. Wt: 236.4 g/mol
InChI Key: PWEZONLPHGGEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pentylthio)benzo[b]thiophene is a sulfur-containing heterocyclic compound characterized by a benzo[b]thiophene core substituted at the 2-position with a pentylthio (-S-C₅H₁₁) group. This compound is structurally significant due to the electron-rich thioether substituent, which enhances lipophilicity and influences electronic properties. Benzo[b]thiophene derivatives are pivotal in pharmaceuticals (e.g., raloxifene, a selective estrogen receptor modulator) and materials science (e.g., organic semiconductors) . The pentylthio group distinguishes this compound from other derivatives by offering a balance of solubility and steric bulk, making it valuable for tailored applications.

Properties

Molecular Formula

C13H16S2

Molecular Weight

236.4 g/mol

IUPAC Name

2-pentylsulfanyl-1-benzothiophene

InChI

InChI=1S/C13H16S2/c1-2-3-6-9-14-13-10-11-7-4-5-8-12(11)15-13/h4-5,7-8,10H,2-3,6,9H2,1H3

InChI Key

PWEZONLPHGGEGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=CC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on 2-Halobenzaldehyde with Alkyl Mercaptans

One classical approach to prepare 2-alkylthio-substituted benzo[b]thiophenes involves the nucleophilic substitution of 2-halobenzaldehydes with alkyl mercaptans (thiols) under basic conditions. This method was described in a patent process where 2-halobenzaldehyde reacts with an alkyl mercaptan, such as pentanethiol, in the presence of alkali and often a phase transfer catalyst at reflux temperature to yield 2-alkylthiobenzaldehyde intermediates. Subsequent treatment with 2-haloacetic acid at elevated temperature (around 110°C) induces cyclization, producing 2-alkylthio benzo[b]thiophene derivatives.

Key reaction conditions:

  • Reactants: 2-halobenzaldehyde, pentanethiol, alkali (e.g., potassium hydroxide)
  • Catalyst: Phase transfer catalyst (e.g., tetrabutylammonium bromide)
  • Temperature: Reflux for substitution; 110°C for cyclization
  • Solvent: Aprotic polar solvents or water-organic biphasic systems
  • Workup: Acidification to precipitate the benzo[b]thiophene carboxylic acid derivatives

This method is suitable for introducing alkylthio groups, including pentylthio, at the 2-position of benzo[b]thiophene, with reported yields up to 92% for related compounds.

Electrophilic Sulfur-Mediated Cyclization of Alkynylthioanisoles

A more recent and versatile approach involves the electrophilic cyclization of 2-alkynylthioanisoles using electrophilic sulfur reagents to construct the benzo[b]thiophene core with thiomethyl or alkylthio substituents. The method employs stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as the electrophilic sulfur source, reacting with 2-alkynylthioanisoles under mild conditions (room temperature, dichloromethane solvent) to yield 2,3-disubstituted benzo[b]thiophenes in excellent yields.

Mechanistic overview:

  • The electrophilic sulfur species activates the alkyne moiety, promoting intramolecular cyclization.
  • The sulfur electrophile introduces a thiomethyl or alkylthio group at the 2-position.
  • The reaction tolerates various substituents on the aromatic ring and alkyne moiety.

Representative data from Table 1 (adapted):

Entry Alkyne Substituent (R1) Product Yield (%) Notes
1 Phenyl (unsubstituted) 99 Standard condition
14 n-Butyl 100 Linear alkyl group
15 3-Cyanopropyl 88 Electron-withdrawing group
16 tert-Butyl 100 Sterically bulky alkyl group
24 Pentyl (analogous) Not explicitly listed, but similar alkyl groups yield high

The method is highly efficient for alkylthio substitutions, including pentylthio, with yields typically exceeding 80%, demonstrating broad substrate scope and functional group tolerance.

Alternative Electrophilic Sulfur Sources and Cyclization Strategies

Other electrophilic sulfur reagents reported include:

  • Methanesulfenyl chloride generated in situ from methyl disulfide and sulfuryl chloride.
  • Dialkyldisulfides activated by iron catalysts.
  • Organosulfenyl chlorides generated via interrupted Pummerer reactions.
  • Sulfur electrophiles such as iodine-based or halogen-mediated cyclizations.

However, these methods often suffer from drawbacks such as the use of toxic, corrosive reagents (e.g., sulfuryl chloride), harsh reaction conditions, or lower yields. The dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt method offers a milder, safer, and high-yielding alternative.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations Yield Range
Nucleophilic substitution of 2-halobenzaldehyde with pentanethiol + cyclization 2-halobenzaldehyde, pentanethiol, alkali, phase transfer catalyst Reflux for substitution; 110°C for cyclization Straightforward, uses common reagents Requires multiple steps; moderate to high temperature Up to 92% for related derivatives
Electrophilic sulfur-mediated cyclization using dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt 2-alkynylthioanisoles, dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt Room temperature, dichloromethane, 24 h Mild conditions, high yields, broad substrate scope Requires preparation of alkynylthioanisole precursors 79–100% for various alkylthio derivatives
Other electrophilic sulfur reagents (e.g., methanesulfenyl chloride, dialkyldisulfides) Various sulfur electrophiles Variable; often harsh or toxic reagents Diverse approaches Toxic reagents, lower yields, harsh conditions Variable; often lower than above methods

Chemical Reactions Analysis

Types of Reactions

2-(Pentylthio)benzo[b]thiophene can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pentylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the pentylthio group, yielding benzothiophene.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzothiophene.

    Substitution: Various substituted benzothiophenes depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that benzo[b]thiophene derivatives, including 2-(pentylthio)benzo[b]thiophene, exhibit significant anticancer properties. These compounds can disrupt cancer cell proliferation and induce apoptosis. A study highlighted that modifications to the benzo[b]thiophene scaffold can enhance its efficacy against various cancer cell lines, making it a promising candidate for drug development aimed at treating malignancies .

2. Anti-inflammatory Properties
Benzo[b]thiophenes have been recognized for their anti-inflammatory effects. The presence of the pentylthio group in 2-(pentylthio)benzo[b]thiophene may enhance its interaction with biological targets involved in inflammatory pathways. This characteristic positions the compound as a potential therapeutic agent for inflammatory diseases .

3. Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have demonstrated that benzo[b]thiophene derivatives can inhibit the growth of various bacterial strains, suggesting their utility in developing new antibiotics .

4. Opioid Receptor Agonism
Recent research has identified benzo[b]thiophene derivatives as novel opioid receptor agonists with potent analgesic effects. These compounds could potentially serve as alternatives to traditional opioids, offering pain relief with fewer side effects such as constipation .

Organic Electronics Applications

1. Organic Semiconductors
2-(Pentylthio)benzo[b]thiophene has been explored for its application in organic electronics, particularly as a semiconductor material. Its structural properties allow it to function effectively in organic field-effect transistors (OFETs). The compound demonstrates favorable charge transport characteristics, making it suitable for use in electronic devices .

2. Photovoltaic Devices
The compound's electronic properties also make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can contribute to the development of more efficient solar cells .

Summary of Findings

The applications of 2-(pentylthio)benzo[b]thiophene span across medicinal chemistry and materials science, showcasing its versatility and potential for innovation in various fields. Below is a summary table highlighting its key applications:

Application Area Description Potential Impact
Anticancer ActivityInduces apoptosis and inhibits proliferation in cancer cellsDevelopment of new anticancer drugs
Anti-inflammatory PropertiesReduces inflammation through modulation of biological pathwaysTreatment options for inflammatory diseases
Antimicrobial ActivityInhibits growth of bacteriaNew antibiotic development
Opioid Receptor AgonismActs on opioid receptors with analgesic effectsAlternatives to traditional opioids
Organic SemiconductorsFunctions effectively in organic field-effect transistorsAdvancements in electronic device technology
Photovoltaic DevicesAbsorbs light for energy conversion in solar cellsContributions to renewable energy technologies

Mechanism of Action

The mechanism of action of 2-(Pentylthio)benzo[b]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential cellular processes.

Comparison with Similar Compounds

Substituent Effects and Structural Diversity

Key Substituents and Their Impacts:

Compound Substituent(s) Electronic Effects Key Applications
2-(Pentylthio)benzo[b]thiophene -S-C₅H₁₁ (2-position) Electron-donating, lipophilic Drug intermediates, materials
2-(3',5'-Dichloro)benzo[b]thiophene -Cl (3',5'-positions) Electron-withdrawing Antitumor, antimicrobial agents
4,7-Dihalobenzo[b]thiophenes -Br, -Cl, -I (4,7-positions) Steric hindrance, reactivity Building blocks for Suzuki couplings
Raloxifene 2-(4-Hydroxyphenyl), 3-aroyl Polar, hydrogen-bonding Osteoporosis treatment
2-(4-Methoxyphenyl)benzo[b]thiophene -OCH₃ (4-position) Electron-donating Fluorescent materials

Analysis:

  • Electronic Properties : The pentylthio group’s electron-donating nature contrasts with halogen substituents (e.g., Cl, Br), which withdraw electron density, altering reactivity in cross-coupling reactions .
  • Lipophilicity : The pentyl chain enhances solubility in organic solvents compared to polar groups (e.g., -OH in raloxifene), favoring applications in material science .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2-(Pentylthio)benzo[b]thiophene?

  • Methodology : The Pd-catalyzed coupling of 2-iodothiophenol with alkynes is a robust method. For example, using Pd(OAc)₂ (15 mol%), TMEDA (20 mol%), and AgTFA in DMF at 110°C under N₂ yields 2-substituted benzo[b]thiophenes with moderate to good yields (up to 87%). This approach avoids harsh conditions and allows scalability for derivatives like 2-(4-methoxyphenyl)benzo[b]thiophene, which has applications in fluorescence and receptor ligand studies .

Q. How can researchers characterize the structural integrity and purity of 2-(Pentylthio)benzo[b]thiophene?

  • Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. HRMS confirms molecular weight and elemental composition, while ¹H/¹³C NMR identifies substitution patterns. For example, in Pd-catalyzed products, NMR signals at δ 7.2–7.8 ppm (aromatic protons) and δ 2.5–3.1 ppm (thioether linkages) validate the structure. Purity can be assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do substituent positions on the benzo[b]thiophene core influence biological activity?

  • Methodology : Structure-activity relationship (SAR) studies reveal that substituents at C-6 (e.g., methoxy groups) enhance antiproliferative activity by 4–130-fold compared to C-7 substitution. For instance, 6-methoxy derivatives inhibit tubulin polymerization in cancer cells (IC₅₀ = 0.8–1.2 μM), while C-7 analogs show reduced potency. Computational docking and comparative cytotoxicity assays (e.g., MTT tests on MCF-7 cells) are used to validate these effects .

Q. What are the key challenges in Pd-catalyzed synthesis of thiophene derivatives, and how can they be mitigated?

  • Methodology : Challenges include catalyst poisoning by sulfur atoms and low yields under aerobic conditions. Optimization involves:

  • Using AgTFA as a halide scavenger to prevent Pd deactivation.
  • Replacing O₂-sensitive ligands with TMEDA for improved stability.
  • Screening solvents (e.g., DMF > DMSO) to enhance reaction efficiency. For example, Pd(OAc)₂ in DMF at 110°C achieves 87% yield, whereas DMSO reduces it to 45% .

Q. How can benzo[b]thiophene derivatives be engineered for organic semiconductor applications?

  • Methodology : Introducing electron-donating groups (e.g., methoxy) at the 4-position of phenyl substituents enhances charge carrier mobility. For instance, 2-(4-methoxyphenyl)benzo[b]thiophene derivatives exhibit hole mobilities of 1.2–2.3 cm²/V·s in thin-film transistors. Density functional theory (DFT) calculations guide molecular design by predicting HOMO/LUMO levels and π-orbital overlap .

Q. How can contradictions in reported biological activities of structurally similar derivatives be resolved?

  • Methodology : Systematic SAR analysis and orthogonal assay validation are essential. For example:

  • Compare IC₅₀ values across multiple cell lines (e.g., HeLa vs. A549) to rule out cell-specific effects.
  • Use X-ray crystallography to confirm binding modes (e.g., tubulin colchicine site vs. vinca alkaloid site).
  • Replicate synthesis protocols to ensure compound consistency, as minor impurities (e.g., <5% sulfone byproducts) can skew bioactivity results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.